Gadolinium(III) carbonate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

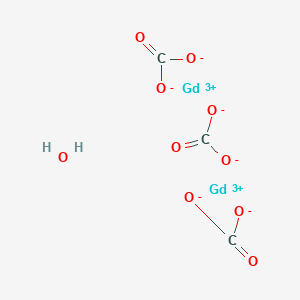

Gadolinium(III) carbonate hydrate is a chemical compound with the formula Gd2(CO3)3·xH2O. It is a rare earth metal carbonate that appears as a white powder. This compound is known for its significant role in various scientific and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Gadolinium(III) carbonate hydrate can be synthesized through the reaction of gadolinium salts with carbonate ions. One common method involves reacting gadolinium nitrate with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of gadolinium chloride or gadolinium nitrate with sodium carbonate or ammonium carbonate. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Gadolinium(III) carbonate hydrate undergoes various chemical reactions, including:

Decomposition: Upon heating, it decomposes to form gadolinium oxide (Gd2O3) and carbon dioxide (CO2).

Acid-Base Reactions: It reacts with acids to form gadolinium salts and carbon dioxide.

Complexation: It can form complexes with various ligands, enhancing its solubility and reactivity.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Ligands: Organic ligands such as EDTA (ethylenediaminetetraacetic acid) are used to form soluble complexes.

Major Products:

Gadolinium Salts: Reaction with acids produces gadolinium chloride, gadolinium sulfate, or gadolinium nitrate.

Gadolinium Oxide: Thermal decomposition yields gadolinium oxide

科学的研究の応用

Medical Imaging

One of the primary applications of gadolinium(III) carbonate hydrate is in the field of medical imaging . It serves as a precursor for gadolinium-based contrast agents used in magnetic resonance imaging (MRI). These agents enhance the visibility of blood vessels and tissues, aiding in the diagnosis of various medical conditions, including tumors and vascular diseases . The use of gadolinium compounds in MRI has revolutionized diagnostic imaging by providing clearer and more detailed images.

Material Science

In material science, this compound is utilized for its luminescent properties. Research indicates that it can be doped with other lanthanide ions, such as europium (Eu) or terbium (Tb), to create materials with tunable photoluminescence properties. These materials have potential applications in optoelectronic devices like light-emitting diodes (LEDs) and solar cells .

Comparison of Gadolinium Compounds

| Compound Name | Formula | Solubility | Unique Characteristics |

|---|---|---|---|

| Gadolinium(III) oxide | Gd2O3 | Insoluble | Used extensively in phosphors and ceramics |

| Gadolinium(III) chloride | GdCl3 | Soluble | Commonly used as a contrast agent |

| Gadolinium(III) sulfate | Gd2(SO4)3 | Soluble | Used in various chemical syntheses |

| Gadolinium(III) nitrate | Gd NO3)3 | Soluble | Precursor for other gadolinium compounds |

Nuclear Technology

Gadolinium's ability to absorb neutrons makes it valuable in nuclear reactors , particularly in control rods used to regulate fission rates. This compound can be converted into other gadolinium-based materials suitable for these applications, contributing to reactor safety and efficiency .

Catalysts and Chemical Reactions

Certain gadolinium compounds, including gadolinium carbonate hydrate, can act as catalysts in chemical reactions. These catalysts enhance reaction rates, making processes more efficient and cost-effective .

Research and Development

In research settings, this compound is employed for synthesizing other gadolinium-based compounds and materials. Its unique properties make it a subject of interest for various experimental applications .

Case Study 1: MRI Contrast Agents

A study demonstrated the effectiveness of gadolinium-based contrast agents derived from this compound in enhancing MRI images of patients with suspected brain tumors. The results showed significant improvements in image clarity and diagnostic accuracy compared to non-contrast imaging techniques.

Case Study 2: Luminescent Materials

Research involving the doping of this compound with europium ions led to the development of new phosphorescent materials for LED applications. These materials exhibited enhanced brightness and energy efficiency, paving the way for their use in next-generation lighting solutions.

作用機序

The primary mechanism by which gadolinium(III) carbonate hydrate exerts its effects is through its paramagnetic properties. In MRI, gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons in tissues, resulting in a brighter signal on T1-weighted images. This enhances the contrast of the images, making it easier to detect abnormalities such as tumors, abscesses, and vascular lesions .

類似化合物との比較

Gadolinium(III) chloride: Another gadolinium salt used in various applications, including as a precursor for other gadolinium compounds.

Gadolinium(III) oxide: A product of the thermal decomposition of gadolinium(III) carbonate hydrate, used in ceramics and glass manufacturing.

Gadolinium(III) nitrate: Used in similar applications as this compound, particularly in the preparation of other gadolinium compounds.

Uniqueness: this compound is unique due to its carbonate structure, which allows it to undergo specific reactions and form complexes that other gadolinium compounds may not. Its hydrate form also influences its solubility and reactivity in various applications .

特性

CAS番号 |

38245-36-2 |

|---|---|

分子式 |

CH4GdO4 |

分子量 |

237.3 g/mol |

IUPAC名 |

carbonic acid;gadolinium;hydrate |

InChI |

InChI=1S/CH2O3.Gd.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChIキー |

NVHGWEUNAIEFQC-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Gd+3].[Gd+3] |

正規SMILES |

C(=O)(O)O.O.[Gd] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。